REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[Cl:12]C(Cl)C>O>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[CH3:3][CH:2]([CH2:4][Cl:12])[C:5]([N:9]=[C:8]=[O:10])=[O:6] |f:0.1|
|
Name
|
2-isopropenyloxazoline-4,5-dione hydrochloride
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring for about 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under reduced pressure
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N=C=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[Cl:12]C(Cl)C>O>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[CH3:3][CH:2]([CH2:4][Cl:12])[C:5]([N:9]=[C:8]=[O:10])=[O:6] |f:0.1|
|
Name
|
2-isopropenyloxazoline-4,5-dione hydrochloride
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring for about 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under reduced pressure
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N=C=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |